![molecular formula C17H22N2O2 B2844566 N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide CAS No. 2411220-37-4](/img/structure/B2844566.png)
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide is a compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. This compound is a member of the butynamide family and is known for its ability to modify biological processes. In
Mécanisme D'action
The mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide is not fully understood. However, it is believed to act as a positive allosteric modulator of ion channels and G protein-coupled receptors. This means that it enhances the activity of these proteins without directly binding to them. The exact binding site of this compound is still under investigation.
Biochemical and Physiological Effects:
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of potassium channels, resulting in increased potassium efflux from cells. This can lead to hyperpolarization of the cell membrane and a decrease in excitability. It has also been shown to enhance the activity of calcium channels, resulting in increased calcium influx into cells. This can lead to increased neurotransmitter release and muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide in lab experiments is its ability to selectively modulate ion channels and G protein-coupled receptors. This allows researchers to study the specific effects of these proteins on biological processes. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully design their experiments to minimize the risk of off-target effects.
Orientations Futures
There are several future directions for the study of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent. This compound has been shown to have neuroprotective effects and may have potential for the treatment of neurological disorders. Another direction is to further investigate its mechanism of action. Understanding the exact binding site of this compound can provide valuable insights into the function of ion channels and G protein-coupled receptors. Finally, the development of more selective compounds based on the structure of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide may lead to the development of more effective pharmacological tools.
Méthodes De Synthèse
The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide involves several steps. The first step involves the reaction of 4-benzylmorpholine with acetic anhydride to form N-acetyl-4-benzylmorpholine. This intermediate is then reacted with but-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide has been used in various scientific research applications. One of the most common applications is in the study of ion channels. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels. It has also been used in the study of G protein-coupled receptors and has been shown to enhance the activity of certain receptors.
Propriétés
IUPAC Name |
N-[2-(4-benzylmorpholin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-6-17(20)18-10-9-16-14-19(11-12-21-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,9-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBDOJAQRXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


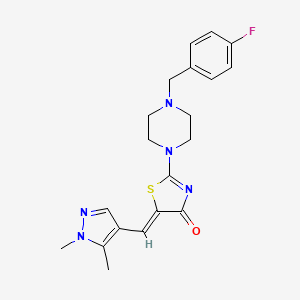
![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
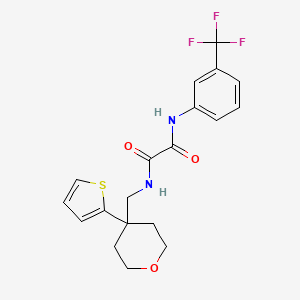
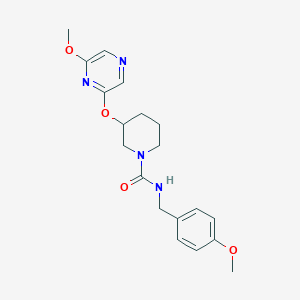
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
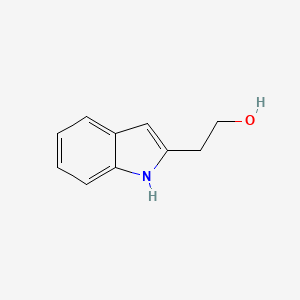
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)
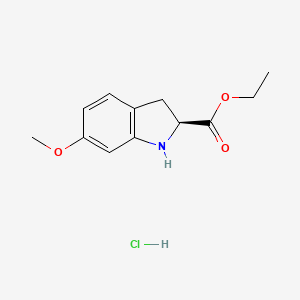

![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)